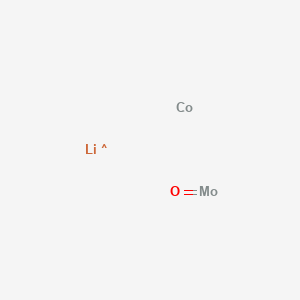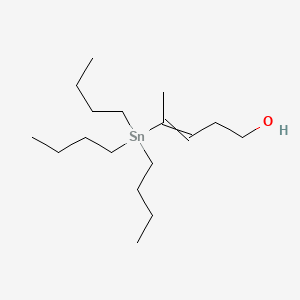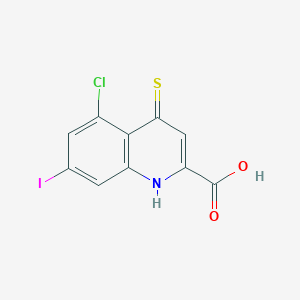![molecular formula C10H19FSi2 B12542867 Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane CAS No. 144501-15-5](/img/structure/B12542867.png)
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is a unique organosilicon compound characterized by its cyclopentadienyl ring substituted with trimethylsilyl and fluoro(dimethyl)silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride and fluoro(dimethyl)silyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Generation of cyclopentadienyl anions by deprotonation of cyclopentadiene using a strong base such as sodium hydride.
- Reaction of the cyclopentadienyl anions with trimethylsilyl chloride to form 1-(trimethylsilyl)cyclopenta-2,4-diene.
- Subsequent reaction with fluoro(dimethyl)silyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silyl hydrides.
Diels-Alder Reactions: The cyclopentadienyl ring can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Diels-Alder Reactions: These reactions typically require elevated temperatures and the presence of a suitable dienophile.
Major Products Formed
Substitution: Formation of substituted cyclopentadienyl silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl hydrides.
Diels-Alder: Formation of cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism of action of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with transition metals, facilitating catalytic processes. The cyclopentadienyl ring can undergo sigmatropic shifts, influencing the reactivity and stability of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but lacks the fluoro(dimethyl)silyl group.
Fluorotrimethylsilane: Contains a fluoro group but lacks the cyclopentadienyl ring.
Dimethylsilylcyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both trimethylsilyl and fluoro(dimethyl)silyl groups on the cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, materials science, and catalysis.
Eigenschaften
CAS-Nummer |
144501-15-5 |
|---|---|
Molekularformel |
C10H19FSi2 |
Molekulargewicht |
214.43 g/mol |
IUPAC-Name |
fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H19FSi2/c1-12(2,3)10(13(4,5)11)8-6-7-9-10/h6-9H,1-5H3 |
InChI-Schlüssel |
MCBMIPHBFJVFMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)

![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)

![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)

![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)

![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)

![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

